molecular formula C11H19NO4 B558221 (S)-1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate CAS No. 59936-29-7

(S)-1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate

Cat. No. B558221
CAS RN: 59936-29-7
M. Wt: 229,27 g/mole
InChI Key: ROHFNLRQFUQHCH-GEERXGHESA-N
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Description

“(S)-1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 59936-29-7 . It has a molecular weight of 229.28 . The compound is stored in a refrigerator and is shipped at room temperature . It is a liquid in its physical form .


Synthesis Analysis

The synthesis of this compound involves the use of potassium carbonate in N,N-dimethyl-formamide at 20℃ . The reaction was confirmed by TLC and the product was isolated and purified via standard methods to afford 1-(tert-butyl) 2-methyl pyrrolidine-1,2-dicarboxylate (6.6 g, 95 percent) as yellow oil .


Molecular Structure Analysis

The Inchi Code of the compound is 1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1 . The Inchi Key is WVDGSSCWFMSRHN-QMMMGPOBSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the use of potassium carbonate in N,N-dimethyl-formamide at 20℃ . Another method involves the use of sodium hydride in N,N-dimethyl-formamide; mineral oil at 0 - 20℃; for 24 h .


Physical And Chemical Properties Analysis

The compound is a liquid in its physical form . It has a molecular weight of 229.28 . The compound is stored in a refrigerator and is shipped at room temperature .

Scientific Research Applications

  • Enantioselective synthesis of chiral pyrrolidine compounds, useful in pharmaceuticals and organic chemistry, through a nitrile anion cyclization strategy (Chung et al., 2005).
  • Asymmetric synthesis of pyrrolidine derivatives with potential antithrombin activity, indicating its relevance in developing thrombin inhibitors (Ayan et al., 2013).
  • Application in the synthesis of antibacterial agents, specifically in the production of fluoronaphthyridines, highlighting its role in developing new therapeutic agents (Bouzard et al., 1992).
  • Contribution to the field of crystallography and structural chemistry, as demonstrated in the synthesis and structural analysis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate (Naveen et al., 2007).
  • Exploration of its use in synthesizing various pyrrolidine derivatives via intramolecular 1,3-dipolar cycloaddition reactions, important in organic synthesis (Konda et al., 1999).
  • Investigation of the reaction mechanism of pyrrolidine derivatives in pharmaceutical applications, contributing to understanding the transformation of specific compounds (Görlitzer & Baltrusch, 2000).
  • Development of novel synthetic pathways for pyrrolidine derivatives, expanding the scope of organic synthetic methods (Rossi et al., 2007).
  • Role in drug metabolism and disposition studies, specifically in the context of prostaglandin E2 agonists, which are relevant in bone healing (Prakash et al., 2008).
  • Synthesis and evaluation of antiinflammatory pyrrolidin-2-ones, indicating its potential in developing new antiinflammatory and analgesic agents (Ikuta et al., 1987).

Safety And Hazards

The compound has a GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDGSSCWFMSRHN-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361580
Record name Boc-L-Pro-Ome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate

CAS RN

59936-29-7
Record name Boc-L-Pro-Ome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Funabiki, M Ohta, Y Sakaida, K Oida… - Asian Journal of …, 2013 - Wiley Online Library
The fluorous prolinol methyl ether was prepared through the perfluorohexylethylation of (S)‐1‐tert‐butyl 2‐methyl pyrrolidine‐1,2‐dicarboxylate using commercially available …
Number of citations: 5 onlinelibrary.wiley.com
T Watanabe - 2020 - search.proquest.com
The 1, 3-diaza-Claisen rearrangement was discovered and developed in the Madalengoitia group since 2004. The rearrangement is initiated by the desulfurization of the electron …
Number of citations: 2 search.proquest.com
MA Aljowni - 2014 - search.proquest.com
The hetero Diels-Alder reaction has been investigated by using different organocatalysts. The Diels-Alder reaction has proven to be one of the most powerful reactions in organic …
Number of citations: 2 search.proquest.com
T Watanabe, J Pisano, C Mangione… - The Journal of …, 2023 - ACS Publications
Vinyl pyrrolidines tethered to isothioureas are activated to the corresponding carbodiimides with AgOTf and Et 3 N. Intramolecular addition of the vinyl pyrrolidine amine to the …
Number of citations: 1 pubs.acs.org
E Jang - Texas A&M University-Commerce
Number of citations: 0

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